Chlorproethazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

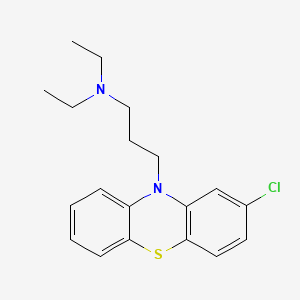

氯丙嗪,商品名为Neuriplege,是一种属于吩噻嗪类药物。 它主要用作肌肉松弛剂或镇静剂,在欧洲被用作治疗肌肉疼痛的局部乳膏 . 该化合物的化学式为C19H23ClN2S,摩尔质量为346.92 g/mol .

准备方法

氯丙嗪可以由二苯硫醚衍生物合成。 一般的合成路线包括以下步骤 :

烷基化: 2-(2-溴-苯硫基)-5-氯-苯胺与3-氯-1-二乙胺基丙烷烷基化,形成中间体。

环合: 中间体发生亲核芳香取代,导致形成氯丙嗪。

Ullmann缩合:

化学反应分析

氯丙嗪会发生各种化学反应,包括:

氧化: 在特定条件下,它可以被氧化形成亚砜或砜。

还原: 该化合物可以被还原形成仲胺。

这些反应中常用的试剂包括过氧化氢等氧化剂、氢化锂铝等还原剂以及甲醇钠等亲核试剂。 这些反应产生的主要产物取决于使用的特定条件和试剂 .

科学研究应用

氯丙嗪有几种科学研究应用:

化学: 它用作研究吩噻嗪衍生物的参考化合物。

生物学: 该化合物被研究用于其对细胞过程的影响以及作为治疗剂的潜力。

医学: 氯丙嗪被研究用于其肌肉松弛和镇静特性,以及其在治疗肌肉疼痛和其他疾病中的潜在用途。

作用机制

氯丙嗪的具体作用机制尚未完全清楚。 据信它通过与各种分子靶标和途径相互作用来发挥作用。 氯丙嗪可能会增加其他化合物的中枢神经系统抑制活性,并降低某些药物的兴奋活性 . 它可能与多巴胺受体起作用,类似于其他吩噻嗪衍生物 .

相似化合物的比较

氯丙嗪类似于其他吩噻嗪衍生物,如氯丙嗪和氯丙噻嗪。 它具有使其与这些化合物不同的独特特性:

这些异同突出了氯丙嗪与其他吩噻嗪衍生物相比的独特应用和效果。

生物活性

Chlorproethazine, a member of the phenothiazine class of compounds, is primarily known for its antipsychotic properties. However, recent research has highlighted its diverse biological activities beyond its traditional uses. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Overview of this compound

Chemical Structure and Properties

- Chemical Formula : C₁₉H₂₃ClN₂S

- Molecular Weight : 344.91 g/mol

- CAS Number : 65750-90-1

This compound functions by modulating neurotransmitter systems, particularly dopamine receptors, and exhibits a range of pharmacological activities including antipsychotic, antiemetic, and antihistaminic effects.

This compound's biological activity can be attributed to several mechanisms:

- Dopamine Receptor Antagonism : this compound primarily acts as an antagonist at dopamine D2 receptors in the central nervous system (CNS), which is crucial for its antipsychotic effects .

- Modulation of Ion Channels : It influences calcium ion signaling, which is vital for various cellular processes including muscle contraction and neurotransmitter release .

- Impact on Cellular Metabolism : this compound has been shown to inhibit cytochrome c oxidase activity in certain cancer cells, leading to altered mitochondrial function and increased apoptosis .

Biological Activities

This compound exhibits a broad spectrum of biological activities:

- Anticancer Effects : Recent studies indicate that this compound may have potential as an anticancer agent. It has been observed to induce apoptosis in various cancer cell lines through mechanisms such as disruption of K-Ras membrane localization and modulation of the MAPK/ERK signaling pathway .

- Antimicrobial Properties : this compound demonstrates antimicrobial activity against several pathogens including bacteria and fungi, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : The compound has shown anti-inflammatory properties, which could be beneficial in managing conditions characterized by inflammation .

Clinical Case Studies

Several clinical observations have provided insights into the biological activity of this compound:

- Case Study on Venous Thromboembolism (VTE) : A case report detailed a patient who developed pulmonary embolism associated with this compound use during treatment for acute mania. This case highlighted the need for monitoring thromboembolic events in patients receiving high doses of this compound due to its sedative effects leading to prolonged immobility .

Research Findings

Recent research findings underscore the multifaceted roles of this compound:

属性

CAS 编号 |

84-01-5 |

|---|---|

分子式 |

C19H23ClN2S |

分子量 |

346.9 g/mol |

IUPAC 名称 |

3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine |

InChI |

InChI=1S/C19H23ClN2S/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3 |

InChI 键 |

DBOUGBAQLIXZLV-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

规范 SMILES |

CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

Key on ui other cas no. |

84-01-5 |

相关CAS编号 |

4611-02-3 (mono-hydrochloride) |

同义词 |

3-chloro-10-(3-diethylaminopropyl)phenothiazine chlorproethazine chlorproethazine hydrochloride chlorproethazine monohydrochloride Neuriplège |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。